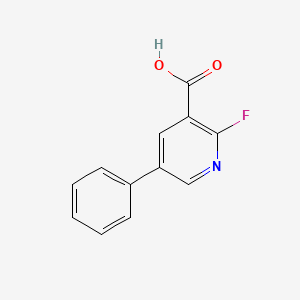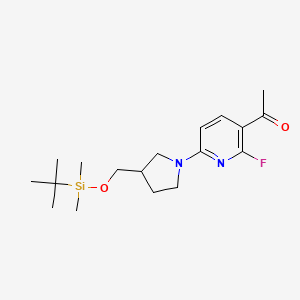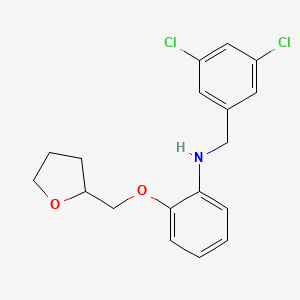
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
Descripción general
Descripción
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (DCFTA) is a novel synthetic compound with potential for a variety of applications in scientific research. It is a derivative of aniline and contains three chlorine atoms and a tetrahydro-2-furanylmethoxy group. DCFTA has been studied for its ability to bind to proteins, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Genotoxic Activities of Aniline and its Metabolites
Aniline and its metabolites have been studied for their genotoxic potential, which might explain the occurrence of spleen tumors in rats as a result of primary genetic activity. Most results, especially those from validated and well-performed studies, did not indicate a potential of aniline to induce gene mutations. However, there is evidence of clastogenic activity in vivo confined to dose levels close to lethality due to hematotoxic effects. The major metabolites for experimental animals and humans seem to have a potential for inducing chromosomal damage in vitro and, at relatively high dose levels, also in vivo (Bomhard & Herbold, 2005).
Chemical Fixation of CO2 with Aniline Derivatives
The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol for using carbon dioxide as a C1 feedstock in organic synthesis. This approach provides access to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. Such research indicates the potential of aniline derivatives in contributing to sustainable chemical synthesis processes (Vessally et al., 2017).
Synthesis and Structural Properties of Novel Compounds
The reaction of chloral with substituted anilines led to the formation of novel substituted compounds, highlighting the versatility of anilines in synthetic organic chemistry. Such studies underscore the potential for creating a diverse range of chemical structures with aniline derivatives, which could extend to compounds similar to N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-14-8-13(9-15(20)10-14)11-21-17-5-1-2-6-18(17)23-12-16-4-3-7-22-16/h1-2,5-6,8-10,16,21H,3-4,7,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNYBCFHPKZZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




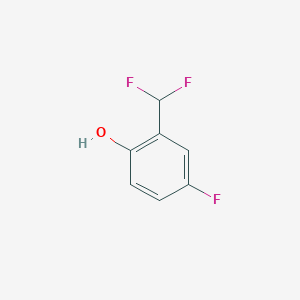
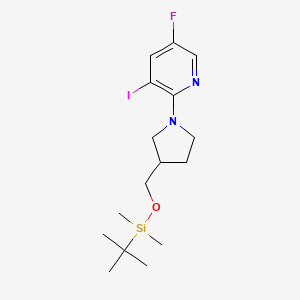
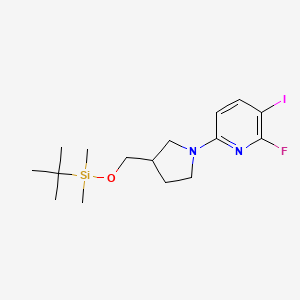
![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

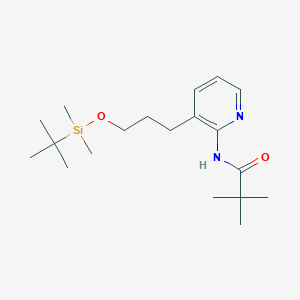


![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)

